6-Bromo-2-fluoro-3-methoxyphenylboronic acid
Overview
Description
6-Bromo-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the boronic acid to a palladium catalyst .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diol groups .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the presence of diols in the environment can lead to the formation of boronate esters, affecting the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow setups and automated systems are often employed to handle large volumes and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid: Similar structure but with different positions of the substituents.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Another positional isomer with similar reactivity.
3-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, making it less reactive in certain reactions.
Uniqueness
6-Bromo-2-fluoro-3-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules .
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWSIUDCKHWOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659406 | |
Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-17-9 | |
Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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